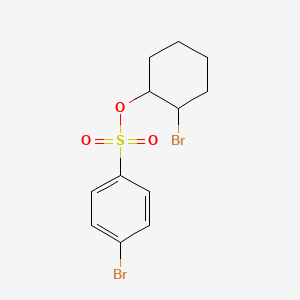

(2-Bromocyclohexyl) 4-bromobenzenesulfonate

Description

Properties

CAS No. |

41914-96-9 |

|---|---|

Molecular Formula |

C12H14Br2O3S |

Molecular Weight |

398.11 g/mol |

IUPAC Name |

(2-bromocyclohexyl) 4-bromobenzenesulfonate |

InChI |

InChI=1S/C12H14Br2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2 |

InChI Key |

JLEZPLQVFNEYQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Sulfonate Esters

Key Observations :

- Cis vs. Trans Bicyclic Systems : The cis-fused bicyclo[5.1.0]octane in this compound exhibits equal cyclopropane bond lengths, whereas trans-fused systems (e.g., potassium trans-bicyclo[5.1.0]octane-4-carboxylate) show shortened bridging bonds, indicative of ring strain differences .

- Dihedral Angles : Unlike 2,4-dichlorophenyl 4-bromobenzenesulfonate, which has a 55.18° dihedral angle between aromatic rings, the bicyclohexyl analog’s geometry is constrained by its fused ring system, limiting rotational freedom .

Reactivity and Functional Group Comparisons

Sulfonate esters are generally susceptible to nucleophilic substitution (e.g., hydrolysis or alcoholysis). The bromine substituents in this compound enhance electrophilicity at the sulfonate group, similar to 4-bromobenzenesulfonamides used in biological ligands . However, bulky substituents (e.g., neopentyl in ) or electron-withdrawing groups (e.g., dichlorophenyl in ) modulate reactivity by steric or electronic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-bromocyclohexyl) 4-bromobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves the esterification of 4-bromobenzenesulfonyl chloride with 2-bromocyclohexanol under nucleophilic acyl substitution. Critical parameters include:

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride .

- Temperature : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to control exothermicity and minimize side reactions .

- Catalyst : Pyridine or triethylamine to neutralize HCl byproducts and enhance reaction efficiency .

- Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by and .

Q. How is the crystalline structure of this compound resolved, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Key steps include:

- Data collection : MoKα radiation (λ = 0.71073 Å) at low temperatures (90–100 K) to reduce thermal motion artifacts .

- Refinement : SHELXL (part of the SHELX suite) for least-squares refinement, with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically .

- Validation : The R-factor (<5%), residual electron density maps, and PLATON/CHECKCIF for detecting missed symmetry or disorder .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile brominated intermediates .

- First aid : Immediate flushing with water for eye/skin exposure (15 minutes minimum) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure to identify reactive sites:

- NBO analysis : Reveals charge distribution, highlighting the sulfonate group as an electrophilic center .

- Transition state modeling : Predicts activation barriers for Suzuki-Miyaura or Ullmann coupling reactions involving the bromine substituents .

- Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .

Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies often arise from:

- Disordered atoms : Refinement with PART instructions in SHELXL to model alternative conformations .

- Twinned crystals : Use of TWIN/BASF commands in refinement protocols for non-merohedral twinning .

- Validation tools : ADDSYM (PLATON) identifies missed symmetry, while Hirshfeld surface analysis quantifies intermolecular interactions to validate packing motifs .

Q. How does the stereochemistry of the 2-bromocyclohexyl group influence biological activity in related sulfonate derivatives?

- Methodological Answer : Comparative studies on enantiomers (e.g., cis vs. trans isomers) reveal:

- Enzyme inhibition : The cis isomer of a related steroid sulfonate (NSC 88915) shows higher tyrosyl-DNA phosphodiesterase (Tdp1) inhibition (IC = 1.2 µM) due to better steric complementarity with the active site .

- Pharmacokinetics : Trans isomers exhibit faster metabolic clearance in vitro (human liver microsomes) due to CYP3A4-mediated oxidation .

- Experimental design : Chiral HPLC (Chiralpak IA column) separates enantiomers, followed by cytotoxicity assays (MTT) on cancer cell lines .

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituents?

- Methodological Answer :

- Protecting groups : Temporary silylation of the sulfonate group prevents nucleophilic attack during Pd-catalyzed couplings .

- Catalyst optimization : Use of XPhos Pd G3 precatalyst enhances selectivity for aryl bromide over sulfonate reactivity in cross-couplings .

- Kinetic monitoring : In situ IR spectroscopy tracks reaction progress and identifies intermediates, enabling real-time adjustment of stoichiometry .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate the role of sulfonate group in stabilizing transition states during nucleophilic substitutions.

- In vivo toxicity : Assess metabolic pathways and hepatotoxicity using rodent models.

- Material science applications : Explore self-assembly properties in liquid crystals or metal-organic frameworks (MOFs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.